(1-Cyclopentyl-1H-pyrazol-5-yl)methanamine
Description
(1-Cyclopentyl-1H-pyrazol-5-yl)methanamine is a small organic compound with the molecular formula C₉H₁₅N₃ and a molecular weight of 165.24 g/mol . Its structure features a pyrazole ring substituted with a cyclopentyl group at the 1-position and a methanamine (-CH₂NH₂) group at the 5-position. This compound is cataloged under CAS number 1328640-76-1 and is marketed as a versatile scaffold for medicinal chemistry and drug discovery due to its modular structure, which allows for diverse functionalization . It is typically stored under standard laboratory conditions and is intended for research purposes only .
Properties
IUPAC Name |
(2-cyclopentylpyrazol-3-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c10-7-9-5-6-11-12(9)8-3-1-2-4-8/h5-6,8H,1-4,7,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHQMBVBTVYDMGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC=N2)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701270615 | |
| Record name | 1H-Pyrazole-5-methanamine, 1-cyclopentyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701270615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1328640-76-1 | |
| Record name | 1H-Pyrazole-5-methanamine, 1-cyclopentyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1328640-76-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole-5-methanamine, 1-cyclopentyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701270615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Cyclopentyl-1H-pyrazol-5-yl)methanamine typically involves the cyclization of acetylenic ketones with hydrazines. One common method is the reaction of cyclopentanone with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring . The resulting pyrazole is then subjected to reductive amination with formaldehyde and ammonium formate to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
(1-Cyclopentyl-1H-pyrazol-5-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amine group in the compound can undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of the corresponding amine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
(1-Cyclopentyl-1H-pyrazol-5-yl)methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of (1-Cyclopentyl-1H-pyrazol-5-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, altering the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Cyclopentyl vs. Alkyl/Aryl Substituents
- The cyclopentyl group in this compound introduces significant steric bulk and lipophilicity compared to smaller alkyl groups (e.g., ethyl, methyl) in analogs like 1-(1-Ethyl-1H-pyrazol-5-yl)-N-methylmethanamine . This bulk may enhance membrane permeability but reduce solubility in aqueous media.
- Aromatic substituents , such as the phenyl group in 3-phenyl-1H-pyrazol-5-amine, enable π-π stacking interactions with biological targets, a feature absent in the cyclopentyl derivative .
Methanamine vs. Other Functional Groups
- The primary amine (-CH₂NH₂) in this compound allows for hydrogen bonding and salt formation, which are critical for binding to enzymes or receptors. In contrast, the carboxylic acid (-COOH) in 2-(1-cyclopentyl-1H-pyrazol-5-yl)acetic acid increases hydrophilicity and introduces pH-dependent ionization .
- N-methylation of the methanamine group (e.g., in 1-(1-Ethyl-1H-pyrazol-5-yl)-N-methylmethanamine) reduces basicity and may improve blood-brain barrier penetration .
Biological Activity
(1-Cyclopentyl-1H-pyrazol-5-yl)methanamine is a compound of significant interest in medicinal chemistry due to its unique structural characteristics, including a cyclopentyl group and a pyrazole ring. This combination often correlates with various biological activities, making it a candidate for therapeutic applications. This article reviews the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications.
Chemical Structure and Properties
The compound can be represented by the following structure:
Molecular Characteristics:
- Molecular Weight: Approximately 187.25 g/mol
- Solubility: Exhibits moderate solubility in aqueous solutions, which is crucial for biological activity.
Antitumor Activity
Recent studies have indicated that this compound exhibits potential antitumor properties. Research has shown its effectiveness in inducing apoptosis in cancer cell lines. For instance, a study demonstrated that the compound could significantly reduce cell viability in various cancer types, suggesting its role as a potential chemotherapeutic agent.
Table 1: Summary of Antitumor Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 15 | Induction of apoptosis |
| MCF7 (Breast Cancer) | 20 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 18 | Inhibition of proliferation |
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes involved in various biological pathways. Notably, it has shown promise as an inhibitor of certain kinases, which are critical in cancer progression and cell signaling pathways. The mechanism involves binding to the active site of the enzyme, thereby preventing substrate access .
Table 2: Enzyme Inhibition Profile
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| CDK9 | Competitive | 12 |
| PARP1 | Non-competitive | 25 |
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction: The compound activates apoptotic pathways, leading to programmed cell death in malignant cells.
- Cell Cycle Arrest: It interferes with the normal cell cycle progression, particularly at the G2/M checkpoint.
- Enzyme Modulation: By inhibiting key enzymes involved in cell signaling, it alters downstream effects that promote tumor growth.
Case Studies
Several case studies highlight the compound's potential:
- Study on Lung Cancer: A study involving A549 cells demonstrated that treatment with this compound led to a significant decrease in cell proliferation and increased markers of apoptosis after 24 hours of exposure.
- Breast Cancer Research: Another investigation revealed that this compound could sensitize MCF7 cells to doxorubicin, enhancing the efficacy of existing chemotherapeutic regimens .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
